8-butylthio NAD+ (sodium salt)
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Overview
Description
8-butylthio nicotinamide adenine dinucleotide (sodium salt) is a derivative of nicotinamide adenine dinucleotide. It is a compound that plays a crucial role in various biochemical processes, particularly in redox reactions. This compound is known for its high purity, typically ≥95% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require a controlled environment to ensure the correct placement of the butylthio group without affecting other parts of the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized equipment to maintain the necessary reaction conditions and to purify the final product to the required standards .
Chemical Reactions Analysis
Types of Reactions
8-butylthio nicotinamide adenine dinucleotide (sodium salt) undergoes various types of chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions where it loses electrons.
Reduction: It can also undergo reduction reactions where it gains electrons.
Substitution: The butylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may require catalysts or specific solvents to facilitate the exchange of functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .
Scientific Research Applications
8-butylthio nicotinamide adenine dinucleotide (sodium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving redox processes.
Biology: This compound is crucial in studying cellular metabolism and energy transfer processes.
Industry: It is used in the production of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of 8-butylthio nicotinamide adenine dinucleotide (sodium salt) involves its role as a coenzyme in redox reactions. It acts as an electron carrier, facilitating the transfer of electrons between molecules. This process is essential for various metabolic pathways, including glycolysis and the citric acid cycle. The compound interacts with specific enzymes, such as sirtuins and poly (ADP-ribose) polymerases, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide adenine dinucleotide (NAD+): The parent compound of 8-butylthio nicotinamide adenine dinucleotide.
Nicotinamide adenine dinucleotide phosphate (NADP+): A phosphorylated derivative of nicotinamide adenine dinucleotide.
Nicotinamide adenine dinucleotide (NADH): The reduced form of nicotinamide adenine dinucleotide.
Uniqueness
8-butylthio nicotinamide adenine dinucleotide (sodium salt) is unique due to the presence of the butylthio group, which can alter its chemical properties and reactivity compared to its parent compound and other derivatives. This modification can enhance its stability and specificity in certain biochemical applications .
Properties
Molecular Formula |
C25H34N7NaO14P2S |
---|---|
Molecular Weight |
773.6 g/mol |
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-butylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C25H35N7O14P2S.Na/c1-2-3-7-49-25-30-15-20(26)28-11-29-22(15)32(25)24-19(36)17(34)14(45-24)10-43-48(40,41)46-47(38,39)42-9-13-16(33)18(35)23(44-13)31-6-4-5-12(8-31)21(27)37;/h4-6,8,11,13-14,16-19,23-24,33-36H,2-3,7,9-10H2,1H3,(H5-,26,27,28,29,37,38,39,40,41);/q;+1/p-1/t13-,14-,16-,17-,18-,19-,23-,24-;/m1./s1 |
InChI Key |
XANQNYSHCOHPDB-RGINARMRSA-M |
Isomeric SMILES |
CCCCSC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O)O)N.[Na+] |
Canonical SMILES |
CCCCSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O)O)N.[Na+] |
Origin of Product |
United States |
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